molecular formula C26H15ClN2O7 B5099312 3-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

3-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE

Cat. No.: B5099312
M. Wt: 502.9 g/mol
InChI Key: IZPDMSVRORGIJJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound characterized by its unique spiro structure. This compound features both chlorophenyl and nitrophenyl groups, making it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15ClN2O7/c27-14-7-5-13(6-8-14)21-19-20(26(36-21)22(30)17-3-1-2-4-18(17)23(26)31)25(33)28(24(19)32)15-9-11-16(12-10-15)29(34)35/h1-12,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPDMSVRORGIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone typically involves multi-step organic reactions. One common method includes the use of cyclization reactions to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action for 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in the compound’s chemical and biological properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-nitrophenyl)methanone: Shares similar functional groups but lacks the spiro structure.

    3-(4-Chloro-3-nitrophenyl)-1-(2-furyl)-2-propen-1-one: Contains similar aromatic groups but differs in overall structure.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.

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